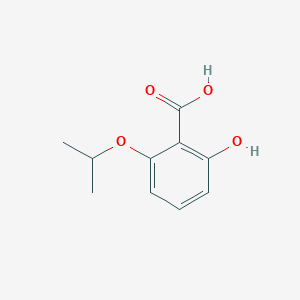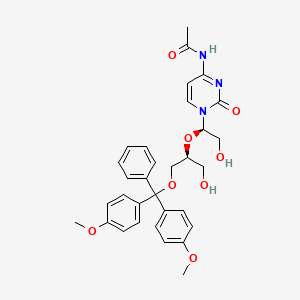
5'-O-DMT-N4-acetyl-2',3'-seco-|A-cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-DMT-N4-acetyl-2’,3’-seco- is a deoxynucleoside derivative used primarily in the synthesis of dodecyl phosphoramidite, which is a raw material for the production of amphiphilic DNA containing an internal hydrophobic region consisting of dodecyl phosphotriester linkages . This compound is significant in the field of DNA/RNA synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N4-acetyl-2’,3’-seco- involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group and the acetylation of the N4 position. The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of 5’-O-DMT-N4-acetyl-2’,3’-seco- follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using chromatographic techniques and characterized by spectroscopic methods .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-DMT-N4-acetyl-2’,3’-seco- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetyl group.
Substitution: The DMT group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like trifluoroacetic acid. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include modified nucleosides with different protecting groups or functional groups, which can be further used in the synthesis of oligonucleotides and other nucleic acid derivatives .
Aplicaciones Científicas De Investigación
5’-O-DMT-N4-acetyl-2’,3’-seco- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified nucleosides and nucleotides for various chemical studies.
Biology: Employed in the study of DNA/RNA interactions and the development of novel nucleic acid-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of oligonucleotides for research and diagnostic purposes
Mecanismo De Acción
The mechanism of action of 5’-O-DMT-N4-acetyl-2’,3’-seco- involves its incorporation into nucleic acid sequences, where it can influence the structure and function of the resulting oligonucleotides. The compound interacts with various molecular targets, including enzymes involved in DNA/RNA synthesis and repair. The acetyl and DMT groups provide stability and protection during the synthesis process, ensuring the integrity of the final product .
Comparación Con Compuestos Similares
Similar Compounds
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Another deoxynucleoside derivative used in similar applications.
N4-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorocytidine: A fluorinated analog with enhanced stability and unique properties.
Uniqueness
5’-O-DMT-N4-acetyl-2’,3’-seco- is unique due to its specific combination of protecting groups and its ability to form amphiphilic DNA structures. This makes it particularly valuable in the synthesis of specialized oligonucleotides and in studies involving hydrophobic interactions within nucleic acids .
Propiedades
Fórmula molecular |
C32H35N3O8 |
|---|---|
Peso molecular |
589.6 g/mol |
Nombre IUPAC |
N-[1-[(1R)-1-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxy-2-hydroxyethyl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C32H35N3O8/c1-22(38)33-29-17-18-35(31(39)34-29)30(20-37)43-28(19-36)21-42-32(23-7-5-4-6-8-23,24-9-13-26(40-2)14-10-24)25-11-15-27(41-3)16-12-25/h4-18,28,30,36-37H,19-21H2,1-3H3,(H,33,34,38,39)/t28-,30+/m0/s1 |
Clave InChI |
GCQMRUFKRHLPNR-MFMCTBQISA-N |
SMILES isomérico |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H](CO)O[C@@H](CO)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
SMILES canónico |
CC(=O)NC1=NC(=O)N(C=C1)C(CO)OC(CO)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


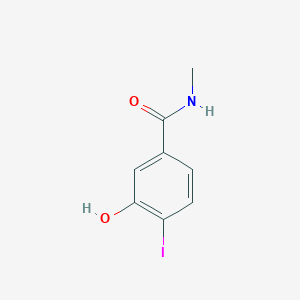
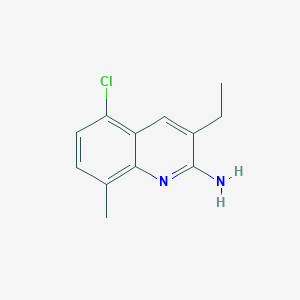
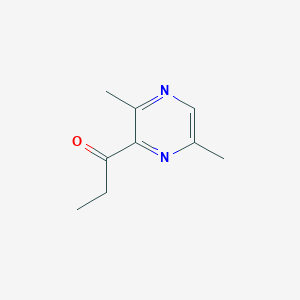
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)
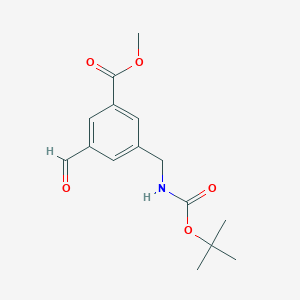
![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)
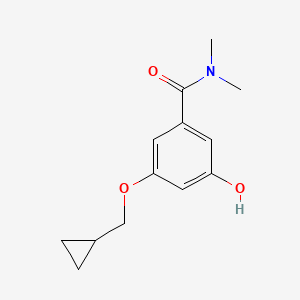
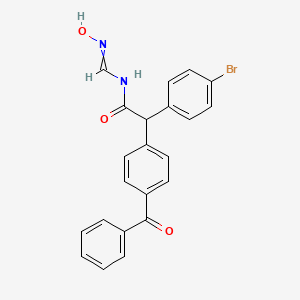
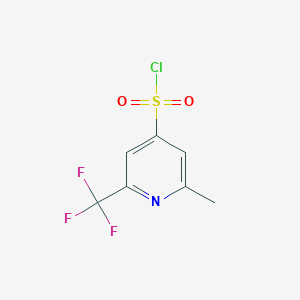
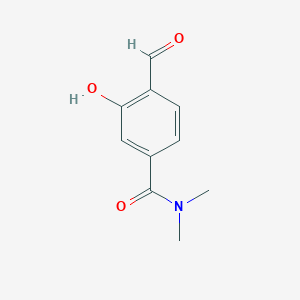
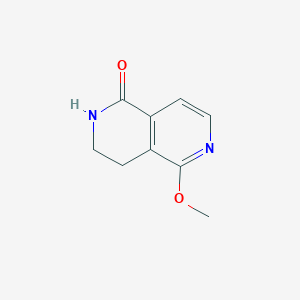

![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)
